molecular formula C10H12N2O4 B13039068 (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid

(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid

Cat. No.: B13039068
M. Wt: 224.21 g/mol
InChI Key: ZGADHIXGVPYSCL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid is a chiral amino acid derivative It contains a methoxycarbonyl group, an amino group, and a pyridin-3-yl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-3-carboxylic acid and (S)-2-amino-3-methoxycarbonylpropanoic acid.

    Coupling Reaction: The carboxylic acid group of pyridine-3-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This activated intermediate is then reacted with (S)-2-amino-3-methoxycarbonylpropanoic acid to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: The compound is utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid involves its interaction with specific molecular targets. The pyridin-3-yl group can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(pyridin-3-YL)propanoic acid: Lacks the methoxycarbonyl group.

    (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-2-YL)propanoic acid: Has the pyridinyl group at a different position.

    (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid: Has the pyridinyl group at a different position.

Uniqueness

(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding affinity and selectivity towards certain biological targets. The presence of the methoxycarbonyl group also adds to its chemical reactivity and potential for derivatization.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

(2S)-2-(methoxycarbonylamino)-3-pyridin-3-ylpropanoic acid

InChI

InChI=1S/C10H12N2O4/c1-16-10(15)12-8(9(13)14)5-7-3-2-4-11-6-7/h2-4,6,8H,5H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

ZGADHIXGVPYSCL-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)N[C@@H](CC1=CN=CC=C1)C(=O)O

Canonical SMILES

COC(=O)NC(CC1=CN=CC=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.